2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethoxy group, a methyl group, and a thiophen-3-ylmethyl group attached to a benzenesulfonamide core
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-3-18-13-5-4-11(2)8-14(13)20(16,17)15-9-12-6-7-19-10-12/h4-8,10,15H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNMAWDMCFPFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Formation of the benzenesulfonamide core: This can be done by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the ethoxy group: This step involves the ethylation of the benzenesulfonamide using ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the thiophen-3-ylmethyl group: This can be achieved through a nucleophilic substitution reaction where the thiophen-3-ylmethyl halide reacts with the benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of sulfonamide derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes that are sensitive to sulfonamide derivatives. The ethoxy and thiophen-3-ylmethyl groups may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-5-methylbenzenesulfonamide: Lacks the thiophen-3-ylmethyl group.
5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the ethoxy group.
2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the methyl group.
Uniqueness
2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the presence of all three substituents (ethoxy, methyl, and thiophen-3-ylmethyl) on the benzenesulfonamide core. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an ethoxy group, a methyl group, and a thiophen-3-ylmethyl group attached to a benzenesulfonamide core, which may influence its pharmacological properties.
The synthesis of this compound involves several key steps:
- Formation of the Benzenesulfonamide Core : Reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
- Ethylation : The introduction of the ethoxy group through ethyl iodide in the presence of potassium carbonate.
- Nucleophilic Substitution : Attaching the thiophen-3-ylmethyl group via a nucleophilic substitution reaction with a thiophen-3-ylmethyl halide.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act by inhibiting sulfonamide-sensitive enzymes, with the ethoxy and thiophen-3-ylmethyl groups potentially enhancing binding affinity and specificity for molecular targets.
Antimicrobial Activity
Research indicates that sulfonamides, including derivatives like this compound, exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This activity can be quantified using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
These findings suggest that the compound has promising antibacterial properties, comparable to traditional sulfonamides used in clinical settings.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| MEL-8 | 10.0 |
These results indicate that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various sulfonamide derivatives, including our compound, against resistant bacterial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on MCF-7 cells, revealing that it induces cell death through apoptosis pathways, evidenced by flow cytometry analysis showing increased annexin V binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
